molecular formula C20H12N4O2 B286412 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one

9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one

Cat. No. B286412
M. Wt: 340.3 g/mol
InChI Key: ZPFGMIDPIGZZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinazoline and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one is not fully understood. However, it has been suggested that this compound exerts its anticancer and anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of prostaglandins and leukotrienes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one in lab experiments is its potential to be used as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one. One potential direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is also needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.

Synthesis Methods

The synthesis of 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzamide and 2-aminobenzoic acid with ethyl acetoacetate in the presence of a catalyst. The product obtained from this reaction is then subjected to cyclization using phosphorus oxychloride to yield 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one.

Scientific Research Applications

9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one has shown potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

Molecular Formula

C20H12N4O2

Molecular Weight

340.3 g/mol

IUPAC Name

9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C20H12N4O2/c25-19-12-6-1-3-8-14(12)22-18(23-19)16-10-5-11-17-21-15-9-4-2-7-13(15)20(26)24(16)17/h1-11H,(H,22,23,25)

InChI Key

ZPFGMIDPIGZZME-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC4=NC5=CC=CC=C5C(=O)N43

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC4=NC5=CC=CC=C5C(=O)N43

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC4=NC5=CC=CC=C5C(=O)N43

Origin of Product

United States

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